Alvimopan beta-D-Glucuronide
CAS No.:
Cat. No.: VC18553752
Molecular Formula: C31H40N2O10
Molecular Weight: 600.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H40N2O10 |
|---|---|
| Molecular Weight | 600.7 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[3-[(3R,4R)-1-[(2S)-2-benzyl-3-(carboxymethylamino)-3-oxopropyl]-3,4-dimethylpiperidin-4-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C31H40N2O10/c1-18-16-33(17-20(28(39)32-15-23(34)35)13-19-7-4-3-5-8-19)12-11-31(18,2)21-9-6-10-22(14-21)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,34,35)(H,40,41)/t18-,20-,24-,25-,26+,27-,30+,31+/m0/s1 |
| Standard InChI Key | JBCMMCUAUBTEKI-IGJSLWCZSA-N |
| Isomeric SMILES | C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O |
| Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC(CC4=CC=CC=C4)C(=O)NCC(=O)O |
Introduction
Chemical Structure and Synthesis
Alvimopan beta-D-glucuronide (C₃₁H₄₀N₂O₁₀; molecular weight: 600.66 g/mol) is synthesized through the conjugation of alvimopan (C₂₅H₃₂N₂O₄) with glucuronic acid via a β-glycosidic bond at the 3-hydroxyl position of the parent molecule . This modification significantly alters its physicochemical properties:
| Property | Alvimopan | Alvimopan Beta-D-Glucuronide |
|---|---|---|
| Molecular Formula | C₂₅H₃₂N₂O₄ | C₃₁H₄₀N₂O₁₀ |
| Molecular Weight | 424.53 g/mol | 600.66 g/mol |
| Water Solubility | Low | High |
| Plasma Protein Binding | 70–80% | 65–75% |
The synthesis pathway involves UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT1A3 and UGT2B7, which catalyze the transfer of glucuronic acid to alvimopan’s phenolic hydroxyl group . This reaction occurs primarily in hepatocytes, though intestinal microbiota contribute to secondary metabolism .
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration of alvimopan, peak plasma concentrations of the glucuronide metabolite are achieved within 8–12 hours, reflecting delayed intestinal absorption and first-pass metabolism . Systemic exposure to the glucuronide exceeds that of the parent drug due to its prolonged half-life (14–18 hours vs. 10–17 hours for alvimopan) . Unlike alvimopan, the glucuronide exhibits minimal blood-brain barrier penetration, ensuring peripheral selectivity .
Mechanism of Action and Biological Activity
As a competitive μ-opioid receptor antagonist, alvimopan beta-D-glucuronide binds to gastrointestinal receptors with a dissociation constant (Kᵢ) of 0.25 nM, effectively reversing opioid-induced inhibition of gastric emptying and colonic motility . Its quaternary ammonium structure restricts central nervous system penetration, preserving opioid analgesia while alleviating GI adverse effects .
Key Pharmacodynamic Properties:
-
μ-Opioid Receptor Affinity: 0.44 nM (vs. 2.5 nM for δ-receptors)
-
Peripheral Selectivity Ratio: 200:1 (central vs. GI effects)
Clinical Applications and Efficacy
Postoperative Ileus (POI)
In five phase III trials involving 2,100 patients, alvimopan beta-D-glucuronide accelerated GI recovery by 15–28 hours compared to placebo (Table 1) . Time to first bowel movement (GI-3 recovery) decreased from 132 hours (placebo) to 105.9 hours (12 mg alvimopan) . Hospital discharge occurred 29 hours earlier, reducing healthcare costs by $1,460 per patient .
Table 1: Efficacy in POI Management (Pooled Phase III Data)
| Parameter | Placebo | Alvimopan 12 mg | Hazard Ratio |
|---|---|---|---|
| GI-3 Recovery (hours) | 132.0 | 105.9 | 1.58 |
| Hospital Discharge (hr) | 141.2 | 112.4 | 1.47 |
| Opioid Use (mg/day) | 45.6 | 42.1 | - |
Opioid-Induced Constipation (OIC)
In chronic non-cancer pain patients, the glucuronide metabolite reduced OIC incidence by 34% (p < 0.001) without altering pain scores . Its effect persisted for 96 hours post-dosing, supporting twice-daily administration .
Future Research Directions
-
Extended Indications: Investigating utility in chemotherapy-induced ileus and diabetic gastroparesis .
-
Combination Therapies: Synergy with μ-opioid agonists like oliceridine to enhance analgesia while minimizing GI effects .
-
Personalized Dosing: Genetic polymorphisms in UGT enzymes may require dose adjustments in African American (+43% exposure) and Hispanic (+82% exposure) populations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume